Anazolene sodium
Overview
Description
Anazolene sodium is a trisodium salt of 4-hydroxy-5-[(4-phenylamino)-5-sulfo-1-naphthalenyl]azo-2,7-naphthalenedisulfonic acid. It is a reddish-black powder that is soluble in water, acetone, and Cellosolve, giving a reddish-blue solution. This compound is primarily used as a diagnostic dye for blood volume and cardiac output determination .
Mechanism of Action
Target of Action
Anazolene sodium, also known as Antazoline, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine involved in local immune responses and acting as a neurotransmitter in the central nervous system .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . This interaction leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the Histamine H1 receptor, this compound inhibits the normal signaling of histamine, which can lead to various downstream effects depending on the specific physiological context .
Pharmacokinetics
Like many drugs, its bioavailability, distribution, metabolism, and excretion (adme properties) would be expected to significantly impact its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine signaling. By blocking the Histamine H1 receptor, this compound can mitigate the physiological effects of histamine, such as inflammation and allergic responses .
Biochemical Analysis
Biochemical Properties
Anazolene sodium plays a significant role in various biochemical reactions due to its ability to interact with multiple biomolecules. It has an absorbance peak at 221 nm, which makes it useful in spectrophotometric analyses . This compound interacts with enzymes, proteins, and other biomolecules through binding interactions. For instance, it can bind to albumin in human plasma, which affects its distribution and stability in the bloodstream . Additionally, this compound can interact with various enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activation status of immune cells, such as T helper cell subsets and innate immune cells, in tissues like the skin and other target organs . This compound can also impact the composition of the intestinal microbiota, indirectly affecting immune cell function . Furthermore, this compound has been shown to influence the expression of genes related to stress responses and metabolic processes.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in aqueous solutions and is not significantly affected by light . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro and in vivo studies, this compound has been observed to maintain its activity over extended periods, but its degradation products may have different biological effects . The stability and degradation of this compound are crucial factors to consider when interpreting experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing diagnostic accuracy in medical applications . At high doses, it may exhibit toxic or adverse effects. For example, in mice, the lethal dose (LD50) of this compound administered intravenously is 450 mg/kg . Threshold effects and dose-dependent responses are important considerations when evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, this compound can influence the glycolytic pathway and the tricarboxylic acid cycle, impacting energy production and cellular metabolism. The interactions of this compound with metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with sodium-dependent transport mechanisms, such as the sodium-potassium ATPase, to regulate its intracellular concentration and distribution . Additionally, binding to plasma proteins, such as albumin, affects its localization and accumulation in different tissues . Understanding the transport and distribution of this compound is essential for optimizing its use in diagnostic and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and experimental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Anazolene sodium can be synthesized through the azo coupling reaction of 4-phenylamino-5-sulfo-1-naphthalenylamine with 4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which then couples with the naphthalenedisulfonic acid under alkaline conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale azo coupling reactions in controlled environments to ensure high yield and purity. The process includes steps such as diazotization, coupling, and purification through crystallization or filtration .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as platinum on gamma-alumina.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Scientific Research Applications
Anazolene sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Coomassie Blue RL: Another azo dye used in protein staining and quantification.
Congo Red: An azo dye used in histology for staining amyloid plaques.
Methyl Orange: An azo dye used as a pH indicator.
Uniqueness of Anazolene Sodium: this compound is unique due to its specific application in blood volume and cardiac output determination, which is not a common use for other azo dyes. Its stability in aqueous solutions and minimal staining of the skin also make it particularly suitable for medical applications .
Properties
CAS No. |
3861-73-2 |
---|---|
Molecular Formula |
C26H19N3NaO10S3 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39); |
InChI Key |
OIGCDJDTHOEGAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
3861-73-2 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anazolene sodium; Anazolenum natricum; Acid Wool Blue RL; Wool Blue RL; NSC 47734; NSC-47734; NSC47734; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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